molecular formula C8H7BrN2O3 B2741786 2-bromo-N-methyl-3-nitrobenzamide CAS No. 1338482-25-9

2-bromo-N-methyl-3-nitrobenzamide

Cat. No. B2741786
CAS RN: 1338482-25-9
M. Wt: 259.059
InChI Key: DQWYQSKILSCKCS-UHFFFAOYSA-N
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Description

“2-bromo-N-methyl-3-nitrobenzamide” is a chemical compound with the molecular formula C8H7BrN2O3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-methyl-3-nitrobenzamide” consists of a benzene ring substituted with a bromo group, a nitro group, and a methyl-amide group . The exact positions of these substituents on the benzene ring would depend on the specific synthesis method used.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been indirectly related to studies on the synthesis of various chemical structures. For instance, Chen Yi-fen, Li Ai-xia, and Jie Yafei (2010) demonstrated a series of reactions starting from 3-Methyl-2-nitrobenzoic acid to synthesize chlorantraniliprole, a process that involves nitration and bromination steps similar to those possibly involved in the synthesis of 2-bromo-N-methyl-3-nitrobenzamide (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
  • Another study by Fucheng Yin et al. (2022) on the usage of aryl bromides and aryl iodides for C-Br or C-I bond formation in organic synthesis indicates the potential relevance of halogenated compounds like 2-bromo-N-methyl-3-nitrobenzamide in synthetic chemistry. This work highlights the importance of aromatic halides as valuable building blocks in organic synthesis (Fucheng Yin, Yifan Chen, Zhongwen Luo, Shun-Jie Li, Lingyi Kong, & Xiaobing Wang, 2022).

Crystal Engineering

  • B. K. Saha, A. Nangia, and M. Jaskólski (2005) discussed the formation of molecular tapes via hydrogen and halogen bonds in crystal engineering. While the study focuses on complexes of 4-nitrobenzoic acid and related compounds, it provides insights into the types of interactions that can be expected in compounds with similar functional groups, such as 2-bromo-N-methyl-3-nitrobenzamide (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Biological Activity

  • The study on the synthesis, crystal structure, spectroscopic properties, DFT calculation, and biological activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide by Dian He, Zhuqing Yang, M. Hou, Chong Teng, and Xiao-hong Wang (2014) might share relevance with 2-bromo-N-methyl-3-nitrobenzamide due to the presence of similar functional groups. This research could indicate potential avenues for exploring the biological activity and pharmaceutical applications of such compounds (Dian He, Zhuqing Yang, M. Hou, Chong Teng, & Xiao-hong Wang, 2014).

properties

IUPAC Name

2-bromo-N-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWYQSKILSCKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-methyl-3-nitrobenzamide

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-nitrobenzoic acid (0.974 g, 3.96 mmol) in DMF (3 mL) was added methylamine, 2.0 m solution in tetrahydrofuran (2.97 mL, 5.94 mmol), 1,1′-dimethyltriethylamine (1.38 mL, 7.92 mmol) and (1H-benzo[d]-[1,2,3]triazol-1-yloxy)tripyrrolidin-1-ylphosphonium hexafluorophosphate(V) (2.47 g, 4.75 mmol) and the resulting mixture was stirred at rt for 2 h. The reaction mixture was diluted with EtOAc, washed with water and brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel column using DCM/EtOAc-DCM (1:1) as eluent to give 2-bromo-N-methyl-3-nitrobenzamide: LC-MS (ESI) m/z 261.0 [M+H]+.
Quantity
0.974 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(1H-benzo[d]-[1,2,3]triazol-1-yloxy)tripyrrolidin-1-ylphosphonium hexafluorophosphate(V)
Quantity
2.47 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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